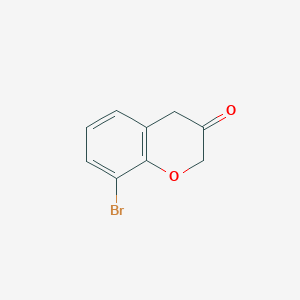

8-Bromochroman-3-one

Overview

Description

8-Bromochroman-3-one is a brominated chromone derivative, a class of compounds known for their interesting biological activities and potential use in drug discovery. Chromones are also recognized as valuable structural scaffolds in medicinal chemistry, often designed to mimic short peptides or serve as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of this compound derivatives has been approached through various methods. One efficient synthetic route involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or 2-aryl-8-bromo-6-chlorochroman-4-one under Mannich conditions, followed by an aza-Michael reaction and SeO(2) oxidation to introduce a primary aminomethyl group at the 3-position of the chromone scaffold . Another strategy for synthesizing tetrasubstituted chromone derivatives includes palladium-mediated reactions, which exhibit excellent regioselectivity and high yields, demonstrating the versatility of chromone derivatives .

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the crystal structures of various this compound derivatives. These studies reveal that the presence of the bromine atom can influence the conformation of the molecule, as seen in the syn conformation of 8-bromoguanosine and 8-bromoadenosine . Additionally, the bulky bromine atom can affect crystal packing, as observed in the substituted trifluoromethylchromones .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in several contexts. For instance, the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in DNA shows a structural dependence on the B- and Z-DNA forms, with a higher conversion in Z-DNA . Nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid demonstrate the possibility of nucleophilic substitution with simultaneous migration, leading to various substituted products . Moreover, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the efficient synthesis of dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can lead to rotational disorder and affect the overall molecular geometry . The presence of the bromine atom can also induce conformational changes, as seen in the syn conformation of brominated purine nucleosides, which contrasts with the more common anti conformation . These structural features are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and biological activities.

Scientific Research Applications

Potential in Cancer Radiation Therapy

8-Bromoadenine, closely related to 8-Bromochroman-3-one, has shown potential as a DNA radiosensitizer for cancer radiation therapy. The interaction of 8-Bromoadenine with low-energy electrons, which are produced during the radiation damage of DNA by high-energy radiation in cancer therapy, results in a stable parent anion. This finding is crucial for the development of new therapeutic agents aimed at enhancing dissociative electron transfer to the DNA backbone, which is essential for inducing DNA strand breaks in cancerous tissue (Schürmann et al., 2017).

Photolabile Protecting Groups

The substitution effect of the bromo group on photosensitivity led to the development of a highly photosensitive 8-aza-3-bromo-7-hydroxycoumarin-4-ylmethyl group, showcasing excellent photolytic efficiency and hydrophilicity. This discovery is significant for applications requiring caged compounds, such as ester-type and carbamate-type protections for carboxyl and amino functionalities (Takano et al., 2014).

Synthetic Scaffolds for Drug Discovery

A synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, utilizing 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone derivatives as scaffolds, has been developed. This approach, leveraging palladium-mediated reactions, offers excellent regioselectivity and yields, highlighting the chromones' importance as scaffolds in drug discovery due to their versatile applicability and biological activities (Dahlén et al., 2006).

Efficient α-Monobromination Method

Pyridinium bromochromate has been identified as a highly efficient and selective reagent for the α-monobromination of 1,3-diketones and β-keto-esters, producing high to excellent yields under mild conditions. This method's efficiency and selectivity make it valuable for synthesizing compounds requiring specific bromination patterns (Sarrafi et al., 2009).

Dual Fluorescent Photochromic Colorants

Research into the photochromic processes of compounds bearing the pyrano[3,2-c]chromen-5-one moiety reveals unique fluorescence in both the ring-closed and ring-open forms. This phenomenon demonstrates the potential for creating materials that function as photoinduced on/off fluorescence switches, opening avenues for advanced optical materials development (Lin et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

8-Bromochroman-3-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities .

Mode of Action

Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor structural difference from chromone but results in these significant variations .

Biochemical Pathways

Chroman-4-one and its derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Chroman-4-one and its derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .

Biochemical Analysis

Biochemical Properties

8-Bromochroman-3-one exhibits significant variations in biological activities . The mechanism of action of this compound derivatives often involves the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.

Molecular Mechanism

It is known that the compound’s derivatives often involve the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.

properties

IUPAC Name |

8-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQDMYJFVLYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597935 | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133118-80-6 | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)